Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester
Description
Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester (CAS: 302841-89-0), also known as Ro 67-4853, is a synthetic carbamate derivative featuring a xanthene scaffold. Its molecular formula is C₁₉H₁₉NO₄ (FW: 325.4), with a purity ≥98% . The compound is characterized by a 9H-xanthen-9-ylcarbonyl group linked to a butyl carbamate moiety via an ethyl ester. It exhibits distinct UV/Vis absorption maxima at 204, 242, and 283 nm, attributed to the conjugated aromatic system of the xanthene core . Ro 67-4853 is supplied as a crystalline solid with stability ≥4 years at 22°C, making it suitable for long-term pharmacological research .
The compound’s design leverages the xanthene scaffold’s rigidity and π-conjugation, which enhances binding affinity to biological targets.
Properties
CAS No. |
648928-51-2 |
|---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
ethyl N-butyl-N-[2-(9H-xanthen-9-yl)ethyl]carbamate |
InChI |
InChI=1S/C22H27NO3/c1-3-5-15-23(22(24)25-4-2)16-14-17-18-10-6-8-12-20(18)26-21-13-9-7-11-19(17)21/h6-13,17H,3-5,14-16H2,1-2H3 |
InChI Key |
OOONYKYLANQECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester (commonly referred to as a xanthene derivative) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
The compound is characterized by the presence of a xanthene moiety, which is known for its fluorescent properties and ability to interact with various biological targets. The structure can be represented as follows:
- Chemical Formula : C23H29NO3
- Molecular Weight : 365.48 g/mol
- CAS Number : Not specifically listed but related to xanthene derivatives.
Research indicates that the xanthene derivatives, including carbamic acid esters, exhibit various mechanisms of action, primarily through interaction with receptors involved in signaling pathways. Notably, they have been studied for their effects on the cannabinoid receptors CB1 and CB2, which play crucial roles in the endocannabinoid system.
Case Studies
-
Cannabinoid Receptor Modulation
In a study examining the binding affinities of various compounds to cannabinoid receptors, it was found that certain xanthene derivatives displayed selective activity towards CB2 receptors over CB1 receptors. This selectivity suggests potential therapeutic applications in managing conditions like inflammation and pain without the psychoactive effects associated with CB1 activation . -
Anticancer Properties
Another investigation focused on the cytotoxic effects of xanthene derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in leukemia cells, demonstrating a decrease in white blood cell counts, which may be beneficial in treating specific types of leukemia .
Data Table: Biological Activities of Carbamic Acid Derivatives
Toxicological Profile
While carbamic acid derivatives show promise in therapeutic applications, their safety profiles must be considered. Studies have indicated potential risks associated with long-term exposure, including carcinogenicity observed in animal models. Ethyl carbamate, a related compound, has been classified as a multisite carcinogen . Therefore, further investigations into the safety and efficacy of these compounds are warranted.
Risk Assessment Findings
Scientific Research Applications
Pharmaceutical Applications
- Positive Allosteric Modulators :
- Fluorescent Probes :
-
Therapeutic Potential :
- Interaction studies focusing on the binding affinities of carbamic acid derivatives with biological targets can elucidate their therapeutic potential. These studies are essential for assessing the safety profiles and efficacy of such compounds in clinical settings.
Organic Synthesis Applications
-
Synthesis of New Derivatives :
- The unique structure of carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester allows it to serve as a precursor in synthesizing various derivatives that may exhibit altered solubility and reactivity characteristics. This versatility is particularly useful in organic synthesis for creating new compounds with desired properties.
-
Reactivity Studies :
- The compound's ability to engage in nucleophilic substitution reactions makes it a subject of interest for researchers looking to explore new synthetic pathways or develop novel materials with specific functionalities.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Carbamate Derivatives
(a) Ro 67-4853 vs. Diphenylacetyl-Carbamate (Ro 01-6128)
- Ro 67-4853: The xanthene scaffold likely enhances binding to hydrophobic pockets in proteins or receptors, as seen in related xanthone derivatives with antiallergic activity .
- Ro 01-6128 : The diphenylacetyl group may confer distinct pharmacokinetics, such as increased metabolic resistance compared to aliphatic carbamates. However, its lack of a rigid scaffold could reduce target specificity .
(b) Ro 67-4853 vs. Ethyl Carbamate (Urethane)
- Ethyl Carbamate: A well-documented carcinogen (EU Category 2) due to metabolic activation forming vinyl carbamate epoxide, a DNA-reactive metabolite . It induces tumors in multiple organs in rodents .
- Ro 67-4853: No evidence of carcinogenicity exists.
Metabolic and Stability Profiles
Preparation Methods
Reaction Scheme:
- Reactants : Butyl isocyanate and 2-(9H-xanthen-9-yl)ethyl alcohol.
- Conditions : Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.
- Catalysts : Acidic catalysts such as p-toluenesulfonic acid may be used to enhance reaction rates.
General Reaction:
$$
\text{Butyl Isocyanate} + \text{2-(9H-xanthen-9-yl)ethyl Alcohol} \rightarrow \text{Carbamic Acid Derivative}
$$
Esterification Method
Esterification is another viable method for synthesizing carbamic acid esters. This method involves the reaction between a carboxylic acid and an alcohol.
Reaction Scheme:
- Reactants : Ethyl carbamate and butanol.
- Conditions : The reaction can be catalyzed by sulfuric acid or performed under reflux conditions to facilitate ester formation.
- Yield Optimization : Removing water produced during the reaction can shift equilibrium toward product formation.
General Reaction:
$$
\text{Ethyl Carbamate} + \text{Butanol} \rightarrow \text{Carbamic Acid, Butyl[2-(9H-xanthen-9-yl)ethyl]-, Ethyl Ester}
$$
Synthesis of Xanthene Derivatives
The synthesis of xanthene derivatives often involves multi-step processes that may include cyclization and functionalization reactions.
Example Procedure:
- Starting Material : 9H-xanthene-9-one can be reduced to yield xanthene derivatives.
- Functionalization : Subsequent reactions may involve halogenation or alkylation to introduce desired substituents.
- Final Steps : The final step would involve coupling with the carbamate moiety through carbamoylation.
Comparative Analysis of Methods
The following table summarizes key aspects of the different preparation methods for this compound:
| Method | Reactants | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Direct Carbamoylation | Butyl isocyanate + Alcohol | Inert atmosphere, acidic catalyst | Variable | Straightforward, fewer steps |
| Esterification | Ethyl carbamate + Butanol | Reflux, dehydration | Moderate | Simple setup, common methodology |
| Xanthene Synthesis | Xanthene derivatives + Functional groups | Multi-step, various reagents | Low to moderate | Versatile applications in synthesis |
Q & A
Q. How should researchers address inconsistencies in reported biological activity across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
